2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
Scientific Research Applications
Deprotometalation and Regioselectivity
A study by Hedidi et al. (2016) focused on the deprotometalation of substituted pyridines, including methoxy-pyridines, using a mixed lithium–zinc combination. This process facilitates efficient functionalization at specific positions on the pyridine ring, demonstrating the compound's utility in selective organic synthesis. The regioselectivities observed were discussed in light of the CH acidities of the substrates, highlighting the compound's role in understanding and exploiting regioselective functionalization mechanisms in organic chemistry (Hedidi et al., 2016).
Synthesis and Crystal Structure Analysis
Research by Huang et al. (2021) involved the synthesis of boric acid ester intermediates, showcasing the compound's role in the formation of complex structures with potential applications in material sciences and catalysis. This study emphasized the compound's utility in synthesizing novel materials with defined crystal structures and physicochemical properties, contributing to advancements in materials chemistry (Huang et al., 2021).
Isotope-Labeled Compound Synthesis
Plesescu et al. (2014) detailed the synthesis of isotopically labeled versions of HSP90 inhibitors, demonstrating the compound's significance in the preparation of labeled molecules for biomedical research. This application underscores the compound's importance in drug development and pharmacokinetic studies, where isotopically labeled compounds are crucial for tracing and studying drug distribution and metabolism (Plesescu et al., 2014).
Electrophilic Substitution Reactions
Katritzky et al. (1970) explored the electrophilic substitution reactions of hydroxy- and methoxy-pyridines, including the compound . This research highlights its role in understanding the kinetics and mechanisms of heteroaromatic substitution reactions, which are fundamental processes in synthetic organic chemistry (Katritzky et al., 1970).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14-9)15-5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWCRVNLPOVYJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590553 | |
Record name | 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1034297-69-2 | |
Record name | 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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